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Compound of Interest

Compound Name: ACBI3

Cat. No.: B12370657 Get Quote

A comprehensive overview of the chemical structure, properties, and mechanism of action of

ACBI3, a first-in-class PROTAC selectively targeting oncogenic KRAS mutants.

ACBI3 is an experimental anti-cancer agent that operates as a proteolysis-targeting chimera

(PROTAC).[1] This bifunctional molecule is designed to selectively induce the degradation of

the KRAS protein, a key driver in numerous cancers.[1][2] Developed through a collaboration

between the University of Dundee and Boehringer Ingelheim, ACBI3 has demonstrated the

ability to degrade 13 of the 17 most common KRAS mutations, offering a promising therapeutic

strategy for a wide range of KRAS-driven malignancies.[2][3]

Chemical Structure and Properties
ACBI3 is a large, lipophilic molecule with a molecular weight of 1019.25 g/mol and a chemical

formula of C50H62N14O6S2.[4][5] Its structure is composed of three key components: a ligand

that binds to the target protein (pan-KRAS degrader), a ligand that engages an E3 ubiquitin

ligase (specifically, the von Hippel-Lindau or VHL E3 ligase), and a linker that connects these

two moieties.[6] A stereoisomer, cis-ACBI3, which is deficient in binding to VHL, serves as a

negative control in experimental settings.[4][7]

Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of ACBI3 is presented

in the tables below.
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Identifier Value

IUPAC Name

1-(2-(4-(4-(4-(4-(4-(tert-butyl)phenyl)piperazin-1-

yl)phenoxy)ethoxy)phenyl)ethyl)-3-(2,6-

difluorobenzyl)-5-((S)-1-hydroxy-2-(1H-indol-3-

yl)ethyl)-1,3-diazinane-2,4,6-trione

CAS Number 2938169-76-5[6]

Molecular Formula C50H62N14O6S2[5]

Molecular Weight 1019.25 Da[4]

Property Value Notes

logD @ pH 11 4.06[7]

Aqueous Solubility @ pH 6.8 <1 µg/ml[7] Poorly soluble.[4]

Caco-2 Permeability (A to B) 0.8 x 10-6 cm/s[7] Low absorptive permeability.[4]

Caco-2 Efflux Ratio 20[7] High efflux.[6]

Microsomal Stability

(Human/Mouse/Rat)
>88% / >88% / 84% (% QH)[7]

Low stability in liver

microsomes.[4]

Hepatocyte Stability

(Human/Mouse/Rat)
<24% / 46% / 68% (% QH)[7]

Good to moderately stable in

hepatocytes.[4]

Plasma Protein Binding

(Human/Mouse/Rat)

>99.74% / >99.95% / >99.74%

[7]
High plasma protein binding.[4]

Solubility in DMSO 100 mg/mL (98.11 mM)[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/acbi3.html
https://www.probechem.com/products_ACBI3.aspx
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.medchemexpress.com/acbi3.html
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.opnme.com/sites/default/files/opnme_m2o_profile_pan-kras-protac_acbi3.pdf?token=ST9hfDyo
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.selleckchem.com/products/acbi3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo DMPK Parameter

(Mouse)
Value Dosing Conditions

Clearance 39 mL/(L·h)[7] 2 mg/kg i.v. in HPβCD[7]

Mean Residence Time (i.v.) 0.67 h[7] 2 mg/kg i.v. in HPβCD[7]

Vss 1.6 L/kg[7] 2 mg/kg i.v. in HPβCD[7]

tmax (s.c.) 2 h[7]

30 mg/kg s.c. in PEG-

300/Transcutol/Solutol

60/30/10 (v/v/v)[7]

Cmax (s.c.) 70 nM[7]

30 mg/kg s.c. in PEG-

300/Transcutol/Solutol

60/30/10 (v/v/v)[7]

Mechanism of Action: Targeted Protein Degradation
ACBI3 functions as a PROTAC to induce the degradation of KRAS.[1] The molecule

simultaneously binds to both the KRAS protein and the VHL E3 ubiquitin ligase, forming a

ternary complex.[4][9] This proximity, facilitated by ACBI3, allows the E3 ligase to tag KRAS

with ubiquitin molecules.[2] The polyubiquitinated KRAS is then recognized and degraded by

the proteasome, the cell's natural protein disposal machinery.[9] This degradation leads to a

potent and sustained suppression of the MAPK signaling pathway, which is often

hyperactivated in KRAS-mutant cancers.[4][10]
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Figure 1: Mechanism of action of ACBI3 as a PROTAC.
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Biological Activity and Efficacy
ACBI3 demonstrates potent and selective degradation of a broad range of oncogenic KRAS

variants.[5][10] It exhibits significant antiproliferative activity in cancer cell lines harboring KRAS

mutations, while sparing cells with wild-type KRAS.[4][6] In preclinical studies, ACBI3 has been

shown to induce tumor regression in mouse xenograft models of KRAS-mutant cancers.[2][6]

Biological Activity Value Cell Line/Model

KRAS Degradation (DC50) 3.9 nM[5][11] GP2d cells[5][11]

Antiproliferative Activity (IC50)
Geometric mean = 478 nM[4]

[6]
KRAS mutant cell lines[4][6]

Antiproliferative Activity (IC50) Geometric mean = 8.3 µM[4][6] KRAS wild-type cell lines[4][6]

In Vivo Efficacy
127% tumor growth

inhibition[6]

KRAS mutant xenograft mouse

models[6]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are representative methodologies for key assays used in the characterization of

ACBI3.

Cellular KRAS Degradation Assay (Western Blot)
This protocol outlines a standard Western blot procedure to quantify the degradation of KRAS

in cultured cells following treatment with ACBI3.
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Figure 2: Workflow for Western Blot Analysis of KRAS Degradation.
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Cell Culture and Treatment:

Seed KRAS-mutant cancer cells (e.g., GP2d) in appropriate culture plates and allow them

to adhere overnight.

Treat the cells with varying concentrations of ACBI3 (e.g., 0.01-10000 nM) for a specified

duration (e.g., 24 hours). Include vehicle control (e.g., DMSO) and a negative control (cis-

ACBI3).

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting:

Normalize protein amounts for all samples and denature by boiling in Laemmli sample

buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. Also,

probe for a loading control (e.g., GAPDH or β-actin).

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the KRAS band intensity to the corresponding loading control.

Calculate the percentage of KRAS degradation relative to the vehicle-treated control.

Determine the DC50 value (the concentration at which 50% of the protein is degraded) by

fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of ACBI3 in a

mouse xenograft model.

Cell Implantation:

Subcutaneously implant a suspension of KRAS-mutant cancer cells (e.g., RKN) into the

flank of immunocompromised mice.

Monitor tumor growth regularly.

Treatment:

Once tumors reach a predetermined size, randomize the mice into treatment and control

groups.

Administer ACBI3 via an appropriate route (e.g., intraperitoneal or subcutaneous injection)

at a specified dose and schedule (e.g., 30 mg/kg daily).[5][6] The compound may require a

specific formulation, such as a nano-milled suspension, due to its low solubility.[7]

Administer the vehicle control to the control group.

Monitoring and Data Collection:
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Measure tumor volume and mouse body weight regularly throughout the study.

Monitor the general health and behavior of the mice.

Endpoint and Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Calculate tumor growth inhibition (TGI) to assess the efficacy of ACBI3.

Tumor samples can be further analyzed for target engagement and downstream pathway

modulation (e.g., by Western blot or immunohistochemistry).

Conclusion
ACBI3 represents a significant advancement in the development of targeted therapies for

KRAS-driven cancers. Its ability to induce the degradation of a wide array of KRAS mutants

distinguishes it from traditional inhibitors that often target specific mutations. The preclinical

data strongly support its potential as a novel therapeutic agent. Further research and clinical

development are warranted to fully elucidate its therapeutic utility in cancer patients.

Boehringer Ingelheim has made ACBI3 and its negative control, cis-ACBI3, available to the

scientific community through its opnMe portal to facilitate further research.[2][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ACBI3 - Wikipedia [en.wikipedia.org]

2. trial.medpath.com [trial.medpath.com]

3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks
[technologynetworks.com]

4. opnme.com [opnme.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12370657?utm_src=pdf-body
https://www.benchchem.com/product/b12370657?utm_src=pdf-body
https://www.benchchem.com/product/b12370657?utm_src=pdf-body
https://www.benchchem.com/product/b12370657?utm_src=pdf-body
https://trial.medpath.com/news/452ea478738dabd3/dundee-research-reveals-breakthrough-for-tough-cancers-mirage-news
https://www.opnme.com/news/pan-kras-protac-acbi3-news-announcement
https://www.benchchem.com/product/b12370657?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/ACBI3
https://trial.medpath.com/news/452ea478738dabd3/dundee-research-reveals-breakthrough-for-tough-cancers-mirage-news
https://www.technologynetworks.com/cancer-research/news/small-molecule-drug-shows-potential-for-hard-to-treat-cancers-391299
https://www.technologynetworks.com/cancer-research/news/small-molecule-drug-shows-potential-for-hard-to-treat-cancers-391299
https://www.opnme.com/molecules/pan-kras-protac-acbi3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]

6. medchemexpress.com [medchemexpress.com]

7. Pardon Our Interruption [opnme.com]

8. selleckchem.com [selleckchem.com]

9. pubs.acs.org [pubs.acs.org]

10. Pardon Our Interruption [opnme.com]

11. ACBI3|CAS 2938169-76-5|DC Chemicals [dcchemicals.com]

To cite this document: BenchChem. [ACBI3: A Pan-KRAS Degrader for Cancer Therapy].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370657#chemical-structure-and-properties-of-
acbi3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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